molecular formula C16H25NO3 B13526870 Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate

Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate

Katalognummer: B13526870
Molekulargewicht: 279.37 g/mol
InChI-Schlüssel: UWKWCKMNYROCJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclo[3.3.1]nonane framework, which is fused with a cyclobutane ring. The presence of the tert-butyl ester group and the azaspiro moiety adds to its structural complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclo[3.3.1]nonane core through a Diels-Alder reaction, followed by functional group modifications to introduce the azaspiro and tert-butyl ester functionalities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness

Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate is unique due to its spirocyclic structure, which is not commonly found in other similar compounds.

Eigenschaften

Molekularformel

C16H25NO3

Molekulargewicht

279.37 g/mol

IUPAC-Name

tert-butyl 3'-oxospiro[9-azabicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate

InChI

InChI=1S/C16H25NO3/c1-15(2,3)20-14(19)17-11-5-4-6-12(17)8-16(7-11)9-13(18)10-16/h11-12H,4-10H2,1-3H3

InChI-Schlüssel

UWKWCKMNYROCJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CC(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.